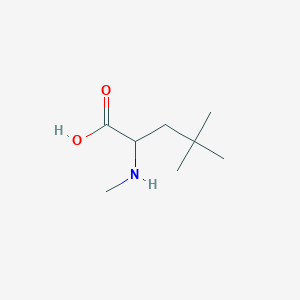![molecular formula C15H21BO2 B3097346 [(4-Methylphenyl)ethynyl]boronic acid, bis(isopropyl) ester CAS No. 1309981-25-6](/img/structure/B3097346.png)
[(4-Methylphenyl)ethynyl]boronic acid, bis(isopropyl) ester
Descripción general
Descripción
“[(4-Methylphenyl)ethynyl]boronic acid, bis(isopropyl) ester” is a chemical compound that is used as a building block in organic synthesis . It is a white or off-white solid powder .
Synthesis Analysis
The synthesis of this compound involves the reaction of phenylacetic acid methyl ester with a THF/methanol mixture (4:1, 25 ml) and 1N sodium hydroxide solution (5.7 ml). The reaction mixture is stirred at room temperature for 18 hours and then at 40°C for 3 hours. After cooling the reaction mixture to room temperature, it is concentrated under reduced pressure. Water is added to the concentrated residue, and the mixture is acidified to a slightly acidic pH by adding 1N hydrochloric acid. The precipitated solid is collected by filtration and dried under reduced pressure .
Molecular Structure Analysis
The molecular formula of “this compound” is C15H21BO2, and its molecular weight is 244.14 g/mol .
Physical and Chemical Properties Analysis
The compound is a white or off-white solid powder . Its melting point is 197-200 °C (lit.), and its predicted boiling point is 345.8±44.0 °C. The predicted density is 1.25±0.1 g/cm3. It is soluble in methanol .
Direcciones Futuras
The future directions for “[(4-Methylphenyl)ethynyl]boronic acid, bis(isopropyl) ester” could involve further development of protocols for the functionalizing deboronation of alkyl boronic esters . Additionally, it could be used for the functionalization of platinum nanoparticles to leverage their photoluminescence properties .
Mecanismo De Acción
Target of Action
Diisopropyl (p-tolylethynyl)boronate, also known as [(4-Methylphenyl)ethynyl]boronic acid, bis(isopropyl) ester, is a type of organoboron compound . Organoboron compounds are highly valuable building blocks in organic synthesis . They are known to interact with a variety of targets, primarily through their boron moiety . .
Mode of Action
Organoboron compounds, in general, are known to participate in a variety of reactions, including asymmetric catalysis . They can react with electrophilic functional groups or catalysts in a variety of ways, allowing a relatively simple fragment to be exploited into a diverse array of complex products .
Biochemical Pathways
Organoboron compounds are known to participate in a range of reactions, including the allylboration of carbonyl and imine functionalities . They can also participate in other C−C bond-forming reactions via cross-coupling reactions .
Result of Action
Organoboron compounds, in general, are known to participate in a variety of reactions that can lead to the formation of complex products .
Análisis Bioquímico
Biochemical Properties
Diisopropyl (p-tolylethynyl)boronate is known to interact with cis-diol-containing compounds . The boronic acid functionality of the compound allows it to exhibit several significant advantages, including broad-spectrum selectivity, reversible covalent binding, pH-controlled capture/release, fast association/desorption kinetics, and good compatibility with mass spectrometry .
Cellular Effects
Boronate ester compounds have been shown to have significant effects on cellular processes . For instance, they can influence hole mobility and stability in boronate ester polymer films .
Molecular Mechanism
Boronate affinity materials, which Diisopropyl (p-tolylethynyl)boronate is a part of, have been shown to exhibit broad-spectrum selectivity, reversible covalent binding, and pH-controlled capture/release .
Temporal Effects in Laboratory Settings
Boronate ester compounds have been shown to exhibit good resistance to high temperatures, moisture, and solvents .
Metabolic Pathways
Boronate affinity materials have been shown to play a role in the selective separation and molecular recognition of cis-diol-containing compounds .
Transport and Distribution
Boronate ester compounds have been shown to exhibit flip-flop diffusion across lipid layers of a hybrid bilayer membrane .
Subcellular Localization
Advanced tools such as DeepLoc 2.0 can be used to predict the subcellular localization of proteins .
Propiedades
IUPAC Name |
2-(4-methylphenyl)ethynyl-di(propan-2-yloxy)borane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21BO2/c1-12(2)17-16(18-13(3)4)11-10-15-8-6-14(5)7-9-15/h6-9,12-13H,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHBUORZWUHUUFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C#CC1=CC=C(C=C1)C)(OC(C)C)OC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21BO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[3-(3-Thienyl)-1,2,4-oxadiazol-5-yl]cyclohexanamine](/img/structure/B3097266.png)

![Benzyl N-[(2R)-2-hydroxypropyl]carbamate](/img/structure/B3097292.png)
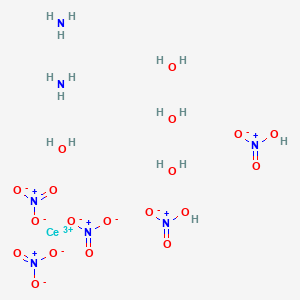
![1,1''-([4,4'-Bipiperidine]-1,1'-diyldicarbonyl)bis[1'-(methoxycarbonyl) ferrocene]](/img/structure/B3097313.png)
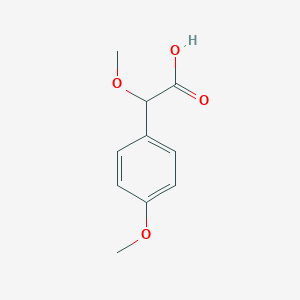
![2-[(3-Methylphenyl)carbamoylamino]propanoic acid](/img/structure/B3097322.png)
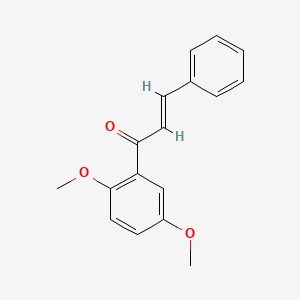
![Tert-butyl 2-[2-nitro-4-(pentafluoro-lambda6-sulfanyl)phenyl]acetate](/img/structure/B3097327.png)

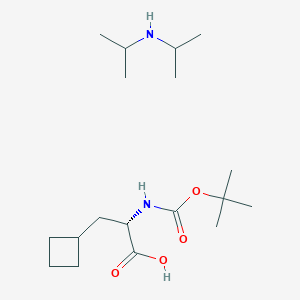
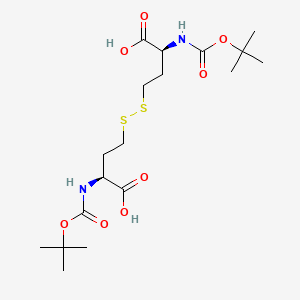
![2-{3-Methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}ethan-1-amine hydrochloride](/img/structure/B3097342.png)
